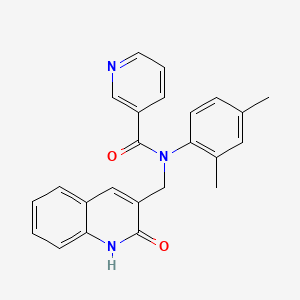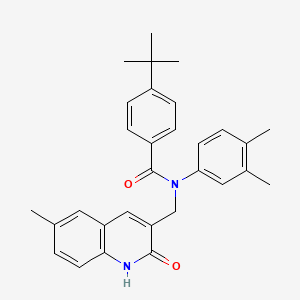![molecular formula C25H24N2O3 B7693360 N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7693360.png)
N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCBS is a chemical compound that belongs to the class of sulfonamide derivatives. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Due to its potential therapeutic benefits, CCBS has become a topic of interest in scientific research.
Mecanismo De Acción
The mechanism of action of CCBS involves the inhibition of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. By inhibiting this enzyme, CCBS can reduce the production of pro-inflammatory mediators and decrease the activity of neurons, leading to its anti-inflammatory and anticonvulsant effects.
Biochemical and Physiological Effects:
CCBS has been shown to have a number of biochemical and physiological effects in the body. It can reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory conditions. CCBS can also decrease the activity of neurons by inhibiting the release of neurotransmitters such as glutamate and GABA, leading to its anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCBS has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one of the limitations of CCBS is its low potency, which can make it difficult to achieve therapeutic effects at lower doses.
Direcciones Futuras
There are several future directions for the study of CCBS. One potential area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CCBS has been shown to have neuroprotective effects that can be beneficial in these conditions. Another area of research is the development of more potent derivatives of CCBS that can have greater therapeutic efficacy.
In conclusion, CCBS is a compound with potential therapeutic applications in various diseases and disorders. Its anti-inflammatory and anticonvulsant properties make it a promising candidate for further study. With continued research, CCBS and its derivatives may become important tools in the treatment of a wide range of conditions.
Métodos De Síntesis
The synthesis of CCBS involves the reaction of N-cyclohexylbenzenesulfonamide with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound, N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide.
Aplicaciones Científicas De Investigación
CCBS has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been found to possess anti-inflammatory properties that can be beneficial in the treatment of inflammatory conditions such as arthritis, multiple sclerosis, and asthma. CCBS has also been shown to have anticonvulsant properties that can be useful in the treatment of epilepsy.
Propiedades
IUPAC Name |
1-benzoyl-N-(4-ethoxyphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-2-30-22-13-11-21(12-14-22)26-24(28)20-10-15-23-19(17-20)9-6-16-27(23)25(29)18-7-4-3-5-8-18/h3-5,7-8,10-15,17H,2,6,9,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEDQIRMZVNCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

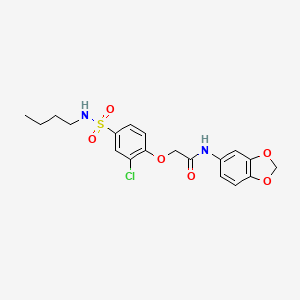
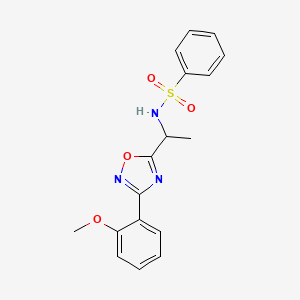
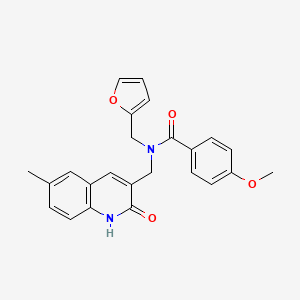
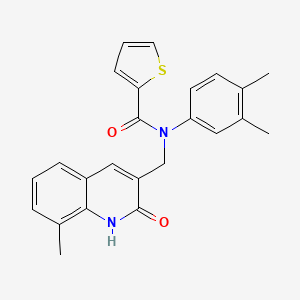
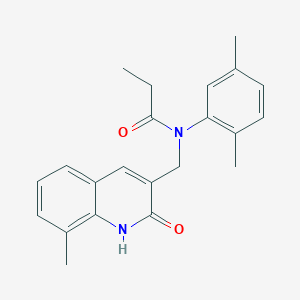
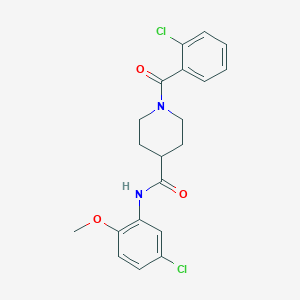
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7693322.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide](/img/structure/B7693330.png)
![3,4-dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693334.png)

![4-[[2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7693349.png)
